

An In-depth Technical Guide to the Spectroscopic Data of Pentyl 2methylpropanoate

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Compound of Interest		
Compound Name:	Pentyl isobutyrate	
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This technical guide provides a comprehensive overview of the spectroscopic data for pentyl 2-methylpropanoate (also known as **pentyl isobutyrate** or amyl isobutyrate), a fragrance and flavoring agent. Due to the limited availability of public experimental spectroscopic data for pentyl 2-methylpropanoate, this guide presents the available experimental mass spectrometry data for the target molecule and utilizes experimental data from its close structural analog, butyl 2-methylpropanoate, for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This approach provides valuable insights into the expected spectroscopic behavior of pentyl 2-methylpropanoate.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Data Presentation

Table 1: Mass Spectrometry Data for Pentyl 2-methylpropanoate



m/z	Intensity	Assignment
43	100.0	[C3H7]+
71	50.6	[C4H7O]+
89	45.3	[C4H9O2]+
70	34.0	[C5H10]+
41	27.6	[C3H5]+

Data obtained from the National Institute of Standards and Technology (NIST) WebBook.[1]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Esters

- Sample Preparation: A dilute solution of pentyl 2-methylpropanoate in a volatile solvent (e.g., dichloromethane or hexane) is prepared.
- Injection: A small volume (typically 1 μL) of the prepared sample is injected into the gas chromatograph.
- Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
- Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically using Electron Ionization (EI).
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Infrared (IR) Spectroscopy



Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For esters like pentyl 2-methylpropanoate, characteristic absorptions for the C=O and C-O bonds are expected. The following data is for the structural analog, butyl 2-methylpropanoate.

Data Presentation

Table 2: Infrared Spectroscopy Data for Butyl 2-methylpropanoate

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960	Strong	C-H stretch (alkane)
1735	Strong	C=O stretch (ester)
1460	Medium	C-H bend (alkane)
1180	Strong	C-O stretch (ester)

Note: The IR spectrum of pentyl 2-methylpropanoate is expected to be very similar to that of butyl 2-methylpropanoate, with the primary difference being minor shifts in the fingerprint region (below 1500 cm⁻¹) due to the longer pentyl chain.

Experimental Protocols

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

- Instrument Preparation: The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- Sample Application: A small drop of the neat liquid sample (butyl 2-methylpropanoate) is placed directly onto the ATR crystal.
- Spectrum Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample. The instrument's software is used to acquire and process the data.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding functional groups.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for structural elucidation. The following data is for the structural analog, butyl 2-methylpropanoate.

Data Presentation

Table 3: ¹H NMR Spectroscopic Data for Butyl 2-methylpropanoate

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
4.07	Triplet	2H	-OCH ₂ -
2.46	Septet	1H	-CH(CH₃)₂
1.62	Multiplet	2H	-OCH ₂ CH ₂ -
1.37	Multiplet	2H	-CH₂CH₃
1.12	Doublet	6H	-CH(CH₃)₂
0.94	Triplet	3H	-CH ₂ CH ₃

Note: For pentyl 2-methylpropanoate, the chemical shifts for the isobutyrate portion (-CH(CH₃)₂ and the two methyl groups) would be very similar. The signals for the pentyl chain would differ, with an additional methylene group signal and slight shifts for the other methylene protons.

Table 4: ¹³C NMR Spectroscopic Data for Butyl 2-methylpropanoate



Chemical Shift (δ, ppm)	Assignment
177.21	C=O
64.14	-OCH ₂ -
34.15	-CH(CH ₃) ₂
30.7	-OCH ₂ CH ₂ -
19.24	-CH ₂ CH ₃
19.06	-CH(CH ₃) ₂
13.7	-CH ₂ CH ₃

Note: In the ¹³C NMR spectrum of pentyl 2-methylpropanoate, the carbonyl and isobutyrate carbon signals would be at very similar chemical shifts. The pentyl chain would show five distinct signals, with the terminal methyl group appearing at approximately 14 ppm.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

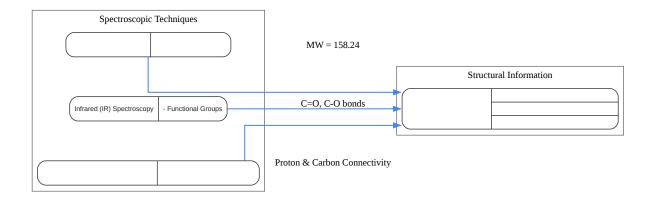
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
- Instrument Tuning: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
- Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field. The field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.
- Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the
 resulting free induction decay (FID) signal is recorded. For ¹³C NMR, a larger number of
 scans are typically required to achieve a good signal-to-noise ratio.
- Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced (typically to the



residual solvent peak or an internal standard like tetramethylsilane, TMS).

Spectroscopic Data Interpretation and Structural Elucidation

The combination of MS, IR, and NMR data allows for the unambiguous determination of the structure of pentyl 2-methylpropanoate.



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Caption: Relationship between spectroscopic methods and structural information.

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References



- 1. Propanoic acid, 2-methyl-, pentyl ester [webbook.nist.gov]
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